

Validating the Elusive Structure of 3-Bromoisothiazole: A Comparative Analysis

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Compound of Interest

Compound Name: 3-Bromoisothiazole

Cat. No.: B1283494

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While the definitive experimental validation of the **3-bromoisothiazole** structure through X-ray crystallography remains conspicuously absent from public crystallographic databases, a comparative analysis with structurally related brominated isothiazole and thiazole derivatives provides valuable insights into its expected molecular geometry. This guide presents available crystallographic data for analogous compounds, outlines the standard experimental protocol for such a determination, and offers a workflow for the structural elucidation of novel small molecules.

Comparative Crystallographic Data

To contextualize the anticipated structure of **3-bromoisothiazole**, experimental data from single-crystal X-ray diffraction studies of 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole are presented below. It is important to note that these molecules, while related, will exhibit structural differences due to the varying positions and electronic effects of their substituents. No published experimental or detailed computational data for **3-bromoisothiazole** could be located for a direct comparison.

Parameter	2,4-Dibromothiazole	2,4-Diacetyl-5-bromothiazole
Crystal System	Orthorhombic	Triclinic
Space Group	Fmm2	P-1
Unit Cell Dimensions	$a = 6.700(10) \text{ \AA}$ $b = 16.21(3) \text{ \AA}$ $c = 5.516(8) \text{ \AA}$	$a = 4.040(2) \text{ \AA}$ $b = 8.254(5) \text{ \AA}$ $c = 13.208(8) \text{ \AA}$ $\alpha = 96.191(17)^\circ$ $\beta = 93.865(16)^\circ$ $\gamma = 94.067(11)^\circ$

Note: Detailed bond lengths and angles for 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole are not readily available in the referenced literature for a direct tabular comparison.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule, such as **3-bromoisothiazole**.

1. Crystal Growth:

- Objective: To obtain a single, well-ordered crystal of sufficient size (typically 0.1 - 0.5 mm in each dimension) and quality.
- Methodology: Slow evaporation of a saturated solution is a common technique.
 - Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, hexane, or a combination thereof) to the point of saturation.
 - Filter the solution to remove any particulate matter.
 - Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
 - Alternative methods include vapor diffusion and cooling of a saturated solution.

2. Crystal Mounting:

- Objective: To mount a selected crystal on a goniometer head for data collection.
- Methodology:
 - Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.
 - Affix the crystal to the tip of a glass fiber or a specialized loop using a minimal amount of cryoprotectant oil or epoxy.
 - Mount the fiber onto a goniometer head.

3. Data Collection:

- Objective: To collect a complete set of diffraction data.
- Methodology:
 - Mount the goniometer head on the diffractometer.
 - A stream of cold nitrogen gas (typically around 100 K) is often used to cool the crystal, minimizing thermal vibrations and radiation damage.
 - An intense beam of monochromatic X-rays is directed at the crystal.
 - The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are diffracted by the crystal lattice.

4. Data Processing and Structure Solution:

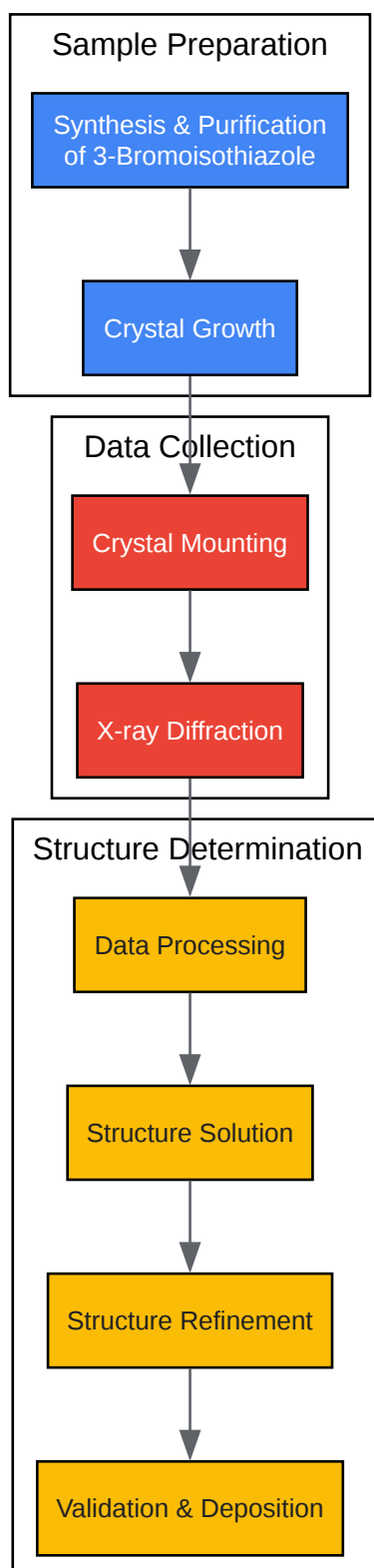
- Objective: To process the raw diffraction data and solve the crystal structure.
- Methodology:
 - The collected images are integrated to determine the position and intensity of each diffraction spot.

- The data is corrected for various experimental factors (e.g., absorption, Lorentz factor, polarization).
- The unit cell parameters and space group are determined from the diffraction pattern.
- The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- An initial molecular model is built into the electron density map.

5. Structure Refinement:

- Objective: To refine the atomic positions and other parameters to best fit the experimental data.
- Methodology:
 - The atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters are refined using a least-squares minimization algorithm.
 - The quality of the final structure is assessed using various metrics, such as the R-factor.
 - The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

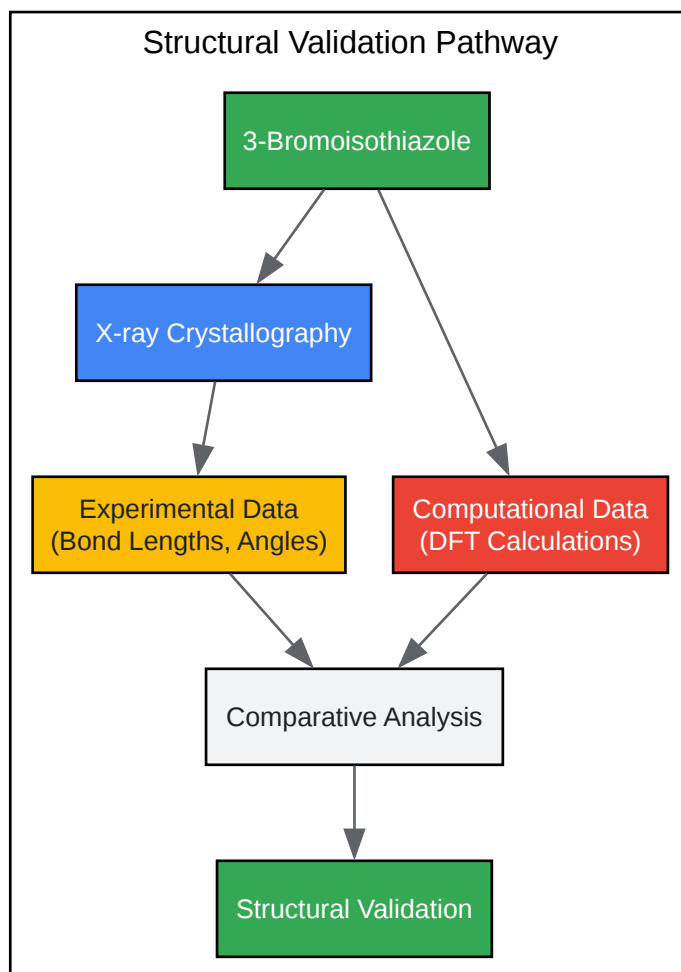
Experimental Workflow



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Caption: Workflow for X-ray Crystallography.

Signaling Pathway (Logical Relationship)



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Caption: Logical path to structural validation.

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